(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an indole acetic acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the indole acetic acid is protected using the Fmoc group. This is achieved by reacting the indole acetic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of indole acetic acid and Fmoc chloride are reacted in industrial reactors.
Purification and Crystallization: The product is purified through crystallization and other industrial purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Substitution Reactions: The compound can participate in substitution reactions where the indole ring or the acetic acid moiety is modified.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Various electrophiles can be used to modify the indole ring under acidic or basic conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Indole Derivatives: Substitution reactions yield various indole derivatives depending on the electrophile used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides where the Fmoc group protects the amino group during chain elongation.
Biological Studies: The compound is used in studies involving indole derivatives, which are known for their biological activities.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of various chemicals and materials in the industry.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the indole ring, which imparts specific biological activities and chemical properties. The Fmoc group provides a robust protection mechanism, making it highly valuable in peptide synthesis compared to other protecting groups.
Biological Activity
(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid, commonly referred to as Fmoc-indole-acetic acid, is a compound of significant interest in the field of medicinal chemistry due to its structural features that suggest various biological activities. The presence of both the fluorenylmethoxycarbonyl (Fmoc) group and the indole moiety contributes to its potential therapeutic applications. This article reviews the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.
Structural Overview
The compound is characterized by:
- Indole Moiety : Known for its role in various biological processes, including neurotransmission and hormonal regulation.
- Fluorenylmethoxycarbonyl Group : Commonly used as a protective group in peptide synthesis, allowing for selective reactions without interference from other functional groups.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The indole structure allows for interactions with serotonin receptors, potentially influencing mood and behavior.
- Antioxidant Properties : Compounds with indole structures have been shown to exhibit antioxidant activities, which may contribute to neuroprotective effects.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of indole can modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.
Case Studies
- Neuroprotection : A study demonstrated that indole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The Fmoc derivative showed enhanced cell viability in vitro when exposed to oxidative agents.
- Antimicrobial Activity : Research indicated that similar compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess such properties.
- Cancer Research : In preclinical trials, compounds with similar structures have been investigated for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Groups : The Fmoc group is introduced to protect the amino group during subsequent reactions.
- Formation of Indole Derivative : The indole moiety is synthesized through cyclization reactions involving tryptophan derivatives.
- Coupling Reaction : The protected amino acid is coupled with the indole derivative using standard peptide coupling reagents.
Data Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fmoc-Indole-Acetic Acid | Indole backbone with Fmoc protection | Potential neuroprotective and anti-inflammatory properties |
Indole Acetic Acid | Indole backbone | Plant growth regulator |
5-Hydroxyindoleacetic Acid | Indole derivative | Neurotransmitter metabolite |
Fluorenone | Fluorene structure | Antimicrobial activity |
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)23(20-13-26-22-12-6-5-11-19(20)22)27-25(30)31-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-13,21,23,26H,14H2,(H,27,30)(H,28,29) |
InChI Key |
PVONFJZXFRKCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.